molecular formula C14H21BrN2O2 B8276820 Ethyl 6-bromo-2-methyl-5-(pentan-3-ylamino)nicotinate CAS No. 1149388-65-7

Ethyl 6-bromo-2-methyl-5-(pentan-3-ylamino)nicotinate

Cat. No.: B8276820
CAS No.: 1149388-65-7
M. Wt: 329.23 g/mol
InChI Key: SNJQBTJGJCKVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-2-methyl-5-(pentan-3-ylamino)nicotinate is a useful research compound. Its molecular formula is C14H21BrN2O2 and its molecular weight is 329.23 g/mol. The purity is usually 95%.
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Properties

1149388-65-7

Molecular Formula

C14H21BrN2O2

Molecular Weight

329.23 g/mol

IUPAC Name

ethyl 6-bromo-2-methyl-5-(pentan-3-ylamino)pyridine-3-carboxylate

InChI

InChI=1S/C14H21BrN2O2/c1-5-10(6-2)17-12-8-11(14(18)19-7-3)9(4)16-13(12)15/h8,10,17H,5-7H2,1-4H3

InChI Key

SNJQBTJGJCKVSD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(N=C(C(=C1)C(=O)OCC)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-amino-6-bromo-2-methylnicotinate (1.267 g, 4.89 mmol) in ethyl acetate (30 ml) were added 3-pentanone (0.463 g, 5.38 mmol), sodium triacetoxyborohydride (1.244 g, 5.868 mmol) and trifluoroacetic acid (1.15 g, 9.78 mmol) at room temperature. After stirring overnight at room temperature, another portion of sodium triacetoxyborohydride (0.6 g, 2.83 mmol) was added. The reaction mixture was stirred for another 6 hours. The reaction mixture was quenched with water (20 ml). The organic layer was washed with saturated sodium bicarbonate and brine. After evaporation of solvent, ethyl 6-bromo-2-methyl-5-(pentan-3-ylamino)nicotinate (1.20 g, 74.6% yield) was purified by column chromatography with 7% ethyl acetate/Hexane as eluent. 1H NMR (400 MHz, CDCl3): 7.35 (s, 1H), 4.40 (q, J=6.8 Hz, 2H), 4.10 (br, s, 1H), 3.30 (m, 1H), 2.68 (s, 3H), 1.8-1.5 (m, 4H), 1.42 (t, J=6.8 Hz, 3H), 1.0 (t, J=7.2 Hz, 6H). MS (EI) for C14H21BrN2O2: 329.1 (MH+).
Quantity
1.267 g
Type
reactant
Reaction Step One
Quantity
0.463 g
Type
reactant
Reaction Step One
Quantity
1.244 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two

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